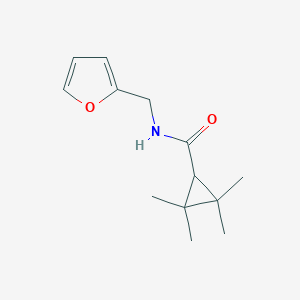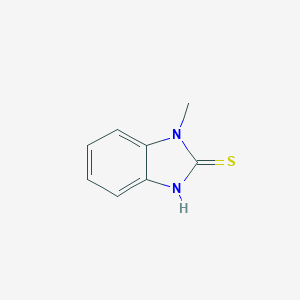
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide acts as a nucleophile due to the presence of a carbonyl group and a trifluoromethyl group, which makes it a highly reactive compound. Its mechanism of action involves the formation of covalent bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments, including its high reactivity, stability, and ease of handling. However, it also has limitations, including its toxicity and potential for environmental harm.
Zukünftige Richtungen
There are several future directions for the use of 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide in scientific research, including its potential application in the development of new pharmaceuticals and agrochemicals, as well as its use as a reagent in organic synthesis. Additionally, further research is needed to explore the potential environmental impacts of this compound and to develop safer and more sustainable synthesis methods.
In conclusion, this compound is a unique and versatile chemical compound that has significant potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop safer and more sustainable methods for its synthesis and use.
Synthesemethoden
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with trifluoroacetic anhydride. The resulting product is then purified through recrystallization to obtain the final this compound compound.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has been utilized in various scientific research applications, including as a reagent in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a building block for the development of pharmaceuticals and agrochemicals.
Eigenschaften
| 458-85-5 | |
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI-Schlüssel |
OOOAVFCDSWNAAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
| 458-85-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















